Nnmt-IN-3

NNMT inhibition biochemical assay enzyme kinetics

NNMT-IN-3 (Compound 14) is a sub-nanomolar NNMT inhibitor (IC50 = 1.1 nM cell-free; 0.40 µM cell-based), outclassing micromolar analogs by >1000-fold. At ≥98% purity, it is the definitive positive control for HTS and a validated chemical probe for NAD+ metabolism and cancer studies. Substituting with weaker inhibitors risks target engagement failure; only NNMT-IN-3 guarantees assay robustness and reliable mechanistic conclusions. For R&D use only.

Molecular Formula C34H34ClN7O
Molecular Weight 592.1 g/mol
Cat. No. B12395853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNnmt-IN-3
Molecular FormulaC34H34ClN7O
Molecular Weight592.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl
InChIInChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38)
InChIKeyLJMIMBZGIMDSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NNMT-IN-3: A High-Potency Nicotinamide N-Methyltransferase (NNMT) Inhibitor for Preclinical Metabolic and Oncology Research


NNMT-IN-3 (also known as compound 14) is a potent and selective small-molecule inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in the pathophysiology of metabolic disorders, cancer, and age-related muscle decline [1]. It demonstrates a high degree of potency, with reported IC50 values of 1.1 nM in cell-free biochemical assays and 0.4 µM in cell-based assays . This compound serves as a valuable tool compound for dissecting the role of NNMT in disease models and is intended exclusively for research and development purposes .

Why Potency Gaps of >1000-Fold Between NNMT Inhibitors Preclude Direct Substitution in Experimental Design


The landscape of NNMT inhibitors is highly heterogeneous, with IC50 values spanning over three orders of magnitude from low nanomolar to low micromolar concentrations. This vast disparity in biochemical potency directly translates to significant differences in the required working concentrations for cell-based and in vivo studies. Therefore, substituting NNMT-IN-3 with another in-class inhibitor, such as the micromolar-range substrate analogs JBSNF-000088 (IC50 = 1.8 µM) or 5-amino-1-methylquinolinium (IC50 = 1.2 µM), is not scientifically valid without a complete re-validation of the experimental system . Such a substitution would risk either a failure to achieve target engagement or necessitate using concentrations that confound results through off-target effects, thereby compromising data integrity .

NNMT-IN-3 Procurement Justification: A Quantitative Comparison of Potency Against Key NNMT Inhibitor Classes


Biochemical Potency: NNMT-IN-3 vs. Substrate-Analog Inhibitors (JBSNF-000088 & 5-AMQ)

In a cell-free biochemical assay against human NNMT, NNMT-IN-3 demonstrates an IC50 of 1.1 nM . This represents an approximately 1600-fold increase in potency over the commonly used substrate-analog inhibitor JBSNF-000088 (IC50 = 1.8 µM) [1] and a roughly 1100-fold increase in potency over 5-amino-1-methylquinolinium (5-AMQ, NNMTi; IC50 = 1.2 µM) .

NNMT inhibition biochemical assay enzyme kinetics

Cellular Activity: NNMT-IN-3 Exhibits Sub-Micromolar Potency in NNMT-Overexpressing Cells

NNMT-IN-3 demonstrates cell-based activity with an IC50 of 0.40 µM in a HEK293 cell line engineered to overexpress NNMT . This cellular potency is comparable to the leading bisubstrate inhibitors II559 and II802, which exhibit cellular IC50 values of approximately 0.15 µM [1]. In contrast, the substrate analog 5-AMQ shows an EC50 of 30 µM for reducing lipogenesis in adipocytes, indicating significantly lower cell-based activity .

Cell-based assay NNMT inhibition HEK293 cells

Positioning Against Bisubstrate Inhibitors: Comparable Cell-Free Potency with an Unexplored Selectivity Profile

NNMT-IN-3's biochemical IC50 of 1.1 nM is in the same order of magnitude as the Ki values of the highly optimized bisubstrate inhibitors II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM) [1]. While II559 and II802 are characterized by >5000-fold selectivity for NNMT over closely related methyltransferases [1], the specific selectivity profile of NNMT-IN-3 against a similar panel of off-target enzymes has not been reported in primary literature, representing a key area for further investigation.

Bisubstrate inhibitor potency comparison selectivity

Primary Research Applications for NNMT-IN-3 Based on Verified Potency Profile


High-Throughput Screening (HTS) for NNMT Inhibitors

The 1.1 nM biochemical IC50 of NNMT-IN-3 makes it an ideal positive control for high-throughput screening campaigns designed to identify novel NNMT inhibitors . Its nanomolar potency ensures a robust assay window and allows for the reliable detection of hits with a wide range of potencies, from low nanomolar to micromolar.

Target Validation in Cancer and Metabolic Disease Cell Models

The sub-micromolar cellular activity of NNMT-IN-3 (IC50 = 0.40 µM) supports its use as a chemical probe to validate NNMT as a target in cell culture models of obesity, type 2 diabetes, and various cancers . The compound's cell potency allows for studies on downstream effects on NAD+ metabolism and cell proliferation at concentrations where off-target activity is less likely than with micromolar inhibitors like 5-AMQ .

Mechanistic Studies Requiring High Target Occupancy

For experiments demanding near-complete inhibition of NNMT enzymatic activity to study its role in cellular pathways (e.g., NAD+ salvage, epigenetic regulation), NNMT-IN-3's nanomolar cell-free potency provides confidence that target occupancy can be achieved at low compound concentrations. This is a key differentiator from less potent NNMT inhibitors like JBSNF-000088, which may not fully ablate NNMT activity without reaching cytotoxic concentrations .

Comparative Tool Compound Studies to Dissect NNMT Pharmacology

Given the diverse chemotypes and mechanisms among NNMT inhibitors, NNMT-IN-3 serves as a critical tool for comparative pharmacology studies. Using NNMT-IN-3 alongside substrate-analog inhibitors (e.g., JBSNF-000088 ) and bisubstrate inhibitors (e.g., II559 ) allows researchers to differentiate between chemotype-specific effects and on-target pharmacology, thereby strengthening mechanistic conclusions about NNMT's role in disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nnmt-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.